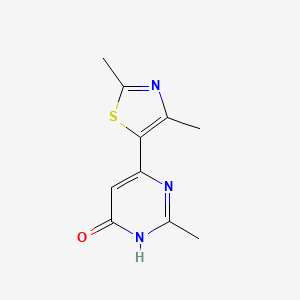

6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol

説明

特性

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-10(15-7(3)11-5)8-4-9(14)13-6(2)12-8/h4H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATMEKQIDBTGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its efficacy as a protein kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and cancer progression.

Chemical Structure and Properties

The compound belongs to the class of thiazole-pyrimidine derivatives. Its structural formula can be represented as follows:

This structure features a thiazole ring linked to a pyrimidine moiety, which is known for its diverse pharmacological properties.

The primary mechanism through which 6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol exhibits its biological activity is through the inhibition of CDK4 and CDK6. These kinases are essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting these kinases, the compound effectively halts cell proliferation, making it a promising candidate for cancer treatment.

Key Findings from Research Studies

- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines, including acute myeloid leukemia cells (MV4-11) .

- Apoptotic Induction : The compound was found to induce apoptosis in treated cells at specific concentrations (0.25 µM to 2.50 µM), indicating its potential as a therapeutic agent in oncology .

- Selectivity : Research suggests that this compound shows higher selectivity for CDK4 and CDK6 compared to other kinases, which may reduce off-target effects and enhance therapeutic efficacy .

Table 1: Biological Activity Summary

Table 2: IC50 Values for Various Cancer Cell Lines

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-pyrimidine derivatives:

- Case Study 1 : A study involving MV4-11 cells treated with varying concentrations of 6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol showed a dose-dependent decrease in cell viability after 24 hours of exposure.

- Case Study 2 : In vivo studies with murine models demonstrated that administration of the compound led to significant tumor regression in xenograft models, further supporting its potential utility in clinical settings.

科学的研究の応用

Pharmacological Applications

-

Cancer Treatment

- The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical in regulating the cell cycle. Inhibition of these kinases can lead to reduced cancer cell proliferation, making it a potential therapeutic agent for various cancers .

- A study demonstrated that derivatives of this compound exhibited significant activity against acute myeloid leukemia (AML) cell lines, indicating its potential as a treatment for hematological malignancies .

- Antimicrobial Activity

-

Macrofilaricides

- There is emerging evidence suggesting that compounds similar to 6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol may serve as macrofilaricides in the treatment of filarial diseases. These diseases affect millions globally, and effective treatments targeting adult filarial stages are urgently needed .

Data Table: Summary of Research Findings

Case Study 1: Inhibition of CDK Activity

A recent study investigated the effects of various thiazole-pyrimidine derivatives on CDK activity in AML cell lines. The results showed that treatment with 6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol led to a marked decrease in cell viability and increased apoptosis rates compared to controls. This underscores the compound's potential as a targeted cancer therapy.

Case Study 2: Antimicrobial Testing

In vitro testing was conducted to evaluate the antimicrobial properties of the compound against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting further exploration into its use as an antimicrobial agent.

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Kinase Inhibition

4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol (12b)

- Structure: Similar pyrimidine-thiazole scaffold but includes a 3-nitrophenylamino group and lacks the 2,4-dimethylthiazole substitution.

- Activity : Exhibits CDK9 inhibition but with lower potency compared to 6-(2,4-dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol. Synthesis yields (6%) and melting point (210–211°C) suggest differences in stability .

- Key Difference : The nitro group may reduce cell permeability, impacting bioavailability.

4-(4-Methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 6)

- Structure: Features a cyano group at the pyrimidine 5-position and a morpholine-carbonylphenyl substituent.

1-(3-(2,4-Dimethylthiazol-5-YL)-4-oxo-2,4-dihydroindeno[1,2-... (PI3Kα Inhibitor)

- Structure: Shares the 2,4-dimethylthiazole group but fused to an indenone system.

Pyrimidine Derivatives with Varied Substitutions

5-(4-Ethylphenyl)pyrimidin-2-ol

- Structure : Pyrimidine core with a 4-ethylphenyl group instead of thiazole.

- Activity : Lacks kinase inhibition; primarily used in chemical synthesis. Demonstrates the necessity of thiazole substituents for CDK targeting .

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4-ol

Thiazole-Containing Heterocycles

6-Methyl-5-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structure: Pyridine-thiazole hybrid with a cyano group.

- Activity: Not reported for kinase inhibition, emphasizing the pyrimidine core’s role in CDK binding .

Comparative Data Table

Key Findings and Implications

Thiazole Substitutions : The 2,4-dimethylthiazole group in 6-(2,4-dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol is pivotal for CDK selectivity and potency, as evidenced by reduced activity in analogues lacking this motif (e.g., Compound 12b) .

Scaffold Flexibility: Fusion of the thiazole-pyrimidine core to other systems (e.g., indenone) redirects biological activity to non-CDK targets (e.g., PI3Kα), underscoring structural versatility .

準備方法

General Synthetic Strategy

The preparation typically follows a convergent approach:

- Step 1: Synthesis of the substituted thiazole intermediate, specifically 2,4-dimethylthiazol-5-yl derivatives.

- Step 2: Construction or functionalization of the pyrimidin-4-ol core with methyl substitution at position 2.

- Step 3: Coupling or condensation of the thiazole moiety at position 6 of the pyrimidin-4-ol ring.

This approach ensures modular synthesis, allowing optimization of each heterocyclic fragment before final assembly.

Preparation of 2,4-Dimethylthiazol-5-yl Intermediate

The thiazole ring with methyl substitutions at positions 2 and 4 is typically synthesized via condensation reactions involving methylthiourea derivatives and α-haloketones or α,β-unsaturated carbonyl compounds.

Typical reagents and conditions:

- Reaction of 1-methylthiourea with α-haloketones such as chloroacetone or bromoketones.

- Cyclization under reflux in ethanol or other suitable solvents.

- Protection of amine groups (e.g., Boc protection) may be employed to facilitate further functionalization.

- Oxidation of thiazol-5-ylethanol intermediates with manganese dioxide to yield acetylated thiazoles when needed.

-

- Bromination of 1-cyclopropylethanone to 2-bromo-1-cyclopropylethanone, followed by reaction with 1-methylthiourea, yields 4-substituted thiazol-2-amine derivatives.

- Subsequent LDA-mediated alkylation with aldehydes (e.g., acetaldehyde) and oxidation steps refine substitution patterns on the thiazole ring.

Synthesis of 2-Methylpyrimidin-4-ol Core

The pyrimidin-4-ol scaffold with a methyl group at position 2 is prepared via condensation and cyclization reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or enaminones.

Coupling of Thiazole to Pyrimidin-4-ol

The final assembly involves linking the 2,4-dimethylthiazol-5-yl group at the 6-position of the 2-methylpyrimidin-4-ol ring.

-

- Nucleophilic aromatic substitution or condensation reactions between halogenated pyrimidines and thiazolyl amines.

- Use of coupling reagents or bases to facilitate bond formation.

- Purification by column chromatography or recrystallization to obtain high-purity final product.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazole ring formation | 1-methylthiourea + α-haloketone, reflux in EtOH | 56–98% | Bromination and cyclization steps |

| Enaminone formation | DMF-DMA treatment of acetyl thiazoles, RT, overnight | 76–98% | Intermediate for pyrimidine synthesis |

| Pyrimidine ring construction | Enaminones + guanidine derivatives, microwave irradiation | 65–85% | Microwave reduces reaction time |

| Final coupling | Carbamothioyl intermediate + DIAD, RT, 20 h | 36–50% | Purified by chromatography |

Analytical and Purification Techniques

- Characterization:

- 1H and 13C NMR spectroscopy confirm substitution patterns and ring formation.

- Mass spectrometry (ESI-MS) confirms molecular weight and purity.

- Elemental analysis verifies compound composition.

- Purification:

- Column chromatography using silica gel and suitable eluents (e.g., EtOAc/hexane mixtures).

- Recrystallization from ethanol or hexane/ethanol mixtures to improve purity.

Summary of Research Findings

- The preparation of 6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol relies on well-established heterocyclic chemistry involving thiourea derivatives and β-dicarbonyl compounds.

- Microwave-assisted cyclization and oxidation steps improve yields and reduce reaction times.

- Coupling strategies employing carbamothioyl intermediates and azodiformate reagents allow efficient construction of the target molecule.

- The methods have been validated in multiple studies with yields ranging from moderate to high and confirmed by comprehensive spectroscopic analyses.

Q & A

Basic: What are the key synthetic strategies for 6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol, and how can intermediates be validated?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Step 1: Preparation of the thiazole ring via condensation of 2,4-dimethylthiazole derivatives with formaldehyde or bromoethanone intermediates under basic conditions (e.g., NaHCO₃ or NaOH) .

- Step 2: Coupling the thiazole intermediate with a pyrimidine scaffold. For instance, 2-methylpyrimidin-4-ol can be functionalized at the 6-position using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Validation: Intermediates are characterized via -NMR (e.g., δ 2.35 ppm for methyl groups on thiazole) and LC-MS to confirm molecular weight. Purity is assessed by HPLC (>95%) .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies in bond lengths or angles (e.g., pyrimidine-thiazole dihedral angles) may arise from polymorphism or refinement errors. Use:

- SHELX refinement: Apply restraints for disordered regions and validate with R-factor convergence (<5%) .

- DFT calculations: Compare experimental X-ray structures with optimized geometries (e.g., B3LYP/6-31G*) to identify steric clashes or electronic effects .

- Powder XRD: Confirm phase purity if multiple crystal forms are suspected .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s purity and stability?

Methodological Answer:

- FTIR: Identify functional groups (e.g., OH stretch at 3200–3400 cm⁻¹ for the pyrimidin-4-ol moiety; C=S stretch at 650–750 cm⁻¹ if thiazole is sulfurated) .

- - and -NMR: Assign methyl groups (δ 2.1–2.5 ppm for thiazole-CH₃) and aromatic protons (δ 6.8–8.2 ppm for pyrimidine) .

- Stability testing: Monitor degradation via accelerated thermal studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect hydrolytic byproducts .

Advanced: How does 6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol inhibit PI3Kα, and how can its binding mode be validated?

Methodological Answer:

- Mechanism: The thiazole and pyrimidine rings interact with PI3Kα’s ATP-binding pocket via hydrophobic contacts (Val851, Met922) and hydrogen bonds (Lys802) .

- Validation:

- Molecular docking (AutoDock Vina): Score binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

- MM-GBSA calculations: Estimate binding free energy contributions of key residues .

- Cellular assays: Confirm target engagement via Western blot (reduced p-Akt levels in gastric cancer cell lines) .

Advanced: How to address discrepancies in reported IC₅₀ values across cytotoxicity studies?

Methodological Answer:

Variations may stem from assay conditions (e.g., cell line heterogeneity, incubation time). Mitigate by:

- Standardized MTT assays: Use adherent cells (e.g., AGS or MKN-45 gastric lines) with 48-hour exposure and 10% FBS to minimize serum-induced variability .

- Positive controls: Include reference inhibitors (e.g., LY294002 for PI3Kα) to calibrate potency .

- Dose-response curves: Fit data to a Hill slope model (nH ≈1 suggests single-site binding) and report SEM from triplicates .

Basic: What computational tools predict the compound’s solubility and logP for formulation studies?

Methodological Answer:

- Solubility: Use Schrodinger’s QikProp to predict aqueous solubility (logS < -4 suggests poor solubility; may require PEG-400 co-solvent) .

- logP: Calculate via ChemDraw’s Bio-Loom module (clogP ~2.5 indicates moderate lipophilicity) .

- Experimental validation: Perform shake-flask assays in PBS (pH 7.4) with UV-Vis quantification .

Advanced: How to design SAR studies to optimize this compound’s bioactivity?

Methodological Answer:

- Core modifications: Introduce electron-withdrawing groups (e.g., Cl at pyrimidine-5) to enhance π-stacking with Tyr836 .

- Side-chain variations: Replace 2-methyl with trifluoromethyl to improve metabolic stability (assess via microsomal t₁/₂) .

- In vivo validation: Use xenograft models (e.g., NCI-N87 tumors in nude mice) with oral dosing (10 mg/kg) and monitor tumor volume reduction .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (LD₅₀ >500 mg/kg in rodents) .

- Waste disposal: Neutralize acidic byproducts (e.g., pyrimidine ring hydrolysis) with 10% NaHCO₃ before incineration .

- Spill management: Absorb with vermiculite and store in sealed containers labeled “hazardous organic waste” .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

The pyrimidin-4-ol group may exhibit keto-enol tautomerism. To resolve:

- Low-temperature crystallography (100 K): Reduces thermal motion, enhancing electron density maps for precise H-atom positioning .

- Hydrogen bond analysis: Identify short contacts (<2.5 Å) between O4 and adjacent N-H donors to confirm enol form prevalence .

- Quantum Topological Analysis: Calculate Laplacian of electron density (∇²ρ) to confirm H-bond critical points .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Microwave-assisted synthesis: Reduce reaction time for cyclization steps (e.g., 150°C for 20 min vs. 6 hours conventional) .

- Catalyst optimization: Use Pd(OAc)₂/XPhos for Suzuki couplings (yield >85% vs. 60% with Pd(PPh₃)₄) .

- Workup: Employ continuous extraction with ethyl acetate/water (3:1) to recover polar byproducts and minimize loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。